molecular formula C9H14O4 B1450998 3-Methyl-3-(2-oxopropyl)-2,4,7-trioxabicyclo[3.3.0]octane CAS No. 1378825-86-5

3-Methyl-3-(2-oxopropyl)-2,4,7-trioxabicyclo[3.3.0]octane

Cat. No. B1450998
CAS RN: 1378825-86-5
M. Wt: 186.2 g/mol
InChI Key: RGYHEPWCPQAJSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-3-(2-oxopropyl)-2,4,7-trioxabicyclo[3.3.0]octane, also known as 3-methyl-3-oxopropyl-2,4,7-trioxabicyclo[3.3.0]octane, is an organic compound belonging to the class of oxacycloalkanes. It is a colorless and odorless compound, which is highly soluble in water. It has a molecular weight of 164.15 g/mol and a melting point of -21.2°C. 3-Methyl-3-(2-oxopropyl)-2,4,7-trioxabicyclo[3.3.0]octane is a chiral compound, meaning it has two different forms, or enantiomers, that are mirror images of each other.

Scientific Research Applications

Synthesis of Tropane Alkaloids

Tropane alkaloids: are a class of chemicals with various biological activities. The compound can be used to construct the 8-azabicyclo[3.2.1]octane scaffold , which is central to the family of tropane alkaloids . This process is significant for the stereoselective synthesis of these alkaloids, which are important due to their pharmacological properties.

Enantioselective Organic Synthesis

The compound serves as a precursor in enantioselective synthesis , where the goal is to create molecules with specific three-dimensional orientations. This is crucial in the production of medications where the orientation of the molecule can determine its effectiveness .

Bicyclo[3.2.1]octane Systems from Carvone

Researchers have converted carvone into highly functionalized bicyclo[3.2.1]octane systems, which are characteristic of biologically active compounds. The compound can be used as an intermediate in this transformation, which involves key reactions like the intramolecular Diels-Alder reaction .

Development of Bioactive Molecules

The bicyclo[3.2.1]octane ring system is a basic framework for many biologically active natural compounds. The compound can be used to create non-natural structures containing this system, which have shown significant biological activity .

Methodologies in Stereochemical Control

In the field of stereochemistry, the compound can be utilized in methodologies where stereochemical control is achieved directly in the transformation that generates the bicyclic architecture or in a desymmetrization process starting from achiral derivatives .

Synthesis of Natural Product Analogs

The compound can be used in the synthesis of analogs of natural products, particularly those containing the bicyclo[3.2.1]octane system. This is important for the development of new drugs and understanding the structure-activity relationship of these compounds .

properties

IUPAC Name

1-(2-methyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-2-yl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O4/c1-6(10)3-9(2)12-7-4-11-5-8(7)13-9/h7-8H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGYHEPWCPQAJSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1(OC2COCC2O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-3-(2-oxopropyl)-2,4,7-trioxabicyclo[3.3.0]octane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-3-(2-oxopropyl)-2,4,7-trioxabicyclo[3.3.0]octane
Reactant of Route 2
3-Methyl-3-(2-oxopropyl)-2,4,7-trioxabicyclo[3.3.0]octane
Reactant of Route 3
3-Methyl-3-(2-oxopropyl)-2,4,7-trioxabicyclo[3.3.0]octane
Reactant of Route 4
3-Methyl-3-(2-oxopropyl)-2,4,7-trioxabicyclo[3.3.0]octane
Reactant of Route 5
Reactant of Route 5
3-Methyl-3-(2-oxopropyl)-2,4,7-trioxabicyclo[3.3.0]octane
Reactant of Route 6
3-Methyl-3-(2-oxopropyl)-2,4,7-trioxabicyclo[3.3.0]octane

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